N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1199215-77-4
VCID: VC2806346
InChI: InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Molecular Formula: C11H14N4O3S2
Molecular Weight: 314.4 g/mol

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

CAS No.: 1199215-77-4

Cat. No.: VC2806346

Molecular Formula: C11H14N4O3S2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide - 1199215-77-4

Specification

CAS No. 1199215-77-4
Molecular Formula C11H14N4O3S2
Molecular Weight 314.4 g/mol
IUPAC Name N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
Standard InChI Key WYAVPGJJTHVQRA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N

Introduction

Chemical Structure and Physical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide belongs to the class of 1,3,4-thiadiazole derivatives and sulfonamides. The compound features a 5-amino-1,3,4-thiadiazole core connected to a 4-methoxybenzenesulfonamide group through an ethyl linker. This structural arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and interacting with biological targets.

Physical and Chemical Data

The key physical and chemical properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide are summarized in Table 1.

Table 1. Physical and Chemical Properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₃S₂
Molecular Weight314.38 g/mol
CAS Number1199215-77-4
MDL NumberMFCD13248744
InChI KeyWYAVPGJJTHVQRA-UHFFFAOYSA-N
Physical AppearanceSolid
Hazard ClassificationIrritant

The compound contains several functional groups of interest:

  • The 1,3,4-thiadiazole ring with an amino group at the 5-position

  • A sulfonamide linkage (-SO₂NH-)

  • A methoxy group (-OCH₃) on the benzene ring

  • An ethyl linker between the thiadiazole and sulfonamide moieties

This combination of structural features contributes to the compound's potential to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and electron-donor capabilities .

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is largely determined by its functional groups:

  • The primary amino group at the 5-position of the thiadiazole ring can participate in nucleophilic substitution reactions and can be derivatized to introduce additional functional groups.

  • The sulfonamide N-H bond is moderately acidic and can be deprotonated under basic conditions, enabling further functionalization.

  • The thiadiazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors and potentially coordinate with metal ions.

  • The methoxy group on the benzene ring contributes electron density to the aromatic system, potentially influencing the electronic properties of the molecule .

Structural Characteristics and Related Compounds

Structural Features

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This ring system is present in numerous biologically active compounds and pharmaceutical agents. The presence of the amino group at the 5-position of the thiadiazole ring enhances the compound's ability to form hydrogen bonds with biological targets.

The sulfonamide group (-SO₂NH-) is a common pharmacophore in many drugs, particularly antibacterial agents. The combination of the thiadiazole ring and sulfonamide group in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide suggests potential biological activity.

Related Compounds

Several structurally similar compounds have been studied for their biological activities. Table 2 compares N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide with related thiadiazole-sulfonamide compounds.

Table 2. Comparison of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide with Related Compounds

CompoundStructural DifferencesMolecular Weight (g/mol)Known Activities
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamideReference compound314.38Under investigation
N-(5-Amino-1,2,4-thiadiazol-3-yl)-4-methylbenzenesulfonamideDifferent thiadiazole isomer, methyl instead of methoxy270.3Potential antibacterial properties
4-(benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamideContains benzamide group, ethyl instead of amino on thiadiazole388.5Under investigation
5-Amino-1,3,4-thiadiazole-2-sulfonamideLacks ethyl linker and benzene ring180.2Antibacterial and antifungal properties

Other related compounds include 5-bromo-1,3,4-thiadiazol-2-amine and 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride, which differ in the substituents on the thiadiazole ring and the nature of the sulfonamide portion .

SupplierCatalog NumberStatusIntended Use
VWR (Matrix Scientific)101925-098AvailableBiomedical research, forensic work, clinical diagnostics
Fluorochem10-F369452DiscontinuedLaboratory research

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